6-Hydroxyhexanal;hydrochloride

Description

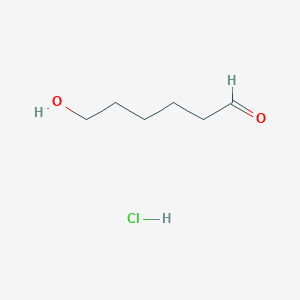

6-Hydroxyhexanal (CAS 34067-76-0) is an organic compound with the molecular formula C₆H₁₂O₂ and an IUPAC name of 6-hydroxyhexanal. Its structure consists of a six-carbon aliphatic chain with an aldehyde group (-CHO) at the terminal carbon and a hydroxyl group (-OH) at the sixth carbon (SMILES: O=CCCCCCO) . The parent compound, hexanal (C₆H₁₂O), lacks the hydroxyl group and has a molecular weight of 100.16 g/mol, while 6-hydroxyhexanal’s additional hydroxyl group increases its molecular weight to 116.16 g/mol .

The term "hydrochloride" typically denotes a salt formed by reacting a basic compound (e.g., amines) with hydrochloric acid (HCl). For this analysis, we focus on 6-hydroxyhexanal and compare it with structurally or functionally related compounds, including hydrochlorides of other molecules.

Properties

IUPAC Name |

6-hydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.ClH/c7-5-3-1-2-4-6-8;/h5,8H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHDFBEAFMWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanal (Parent Compound)

Hexanal (C₆H₁₂O) shares the same carbon backbone as 6-hydroxyhexanal but lacks the hydroxyl group. Key differences include:

- Functional Groups : Hexanal has only an aldehyde group, while 6-hydroxyhexanal has both aldehyde and hydroxyl groups.

- Applications : Hexanal is widely used in flavor and fragrance industries due to its grassy odor, while 6-hydroxyhexanal’s hydroxyl group may expand its utility in organic synthesis (e.g., as a precursor for esters or acetals) .

Table 1: Hexanal vs. 6-Hydroxyhexanal

| Property | Hexanal | 6-Hydroxyhexanal |

|---|---|---|

| Molecular Formula | C₆H₁₂O | C₆H₁₂O₂ |

| Molecular Weight (g/mol) | 100.16 | 116.16 |

| Functional Groups | Aldehyde (-CHO) | Aldehyde, Hydroxyl (-OH) |

| Key Applications | Flavor production | Organic synthesis, specialty chemicals |

Hydroxy-Aldehydes with Similar Chain Lengths

Compounds like 5-hydroxypentanal and 4-hydroxybutanal are shorter-chain analogs of 6-hydroxyhexanal. These share the aldehyde-hydroxyl motif but differ in chain length and spatial arrangement, affecting their:

- Boiling Points : Longer chains (e.g., 6-hydroxyhexanal) have higher boiling points due to increased van der Waals forces.

- Synthetic Utility : Shorter chains are used in pharmaceuticals (e.g., 5-hydroxypentanal derivatives in antiviral agents), while longer chains like 6-hydroxyhexanal may serve as intermediates in polymer chemistry.

Comparison with Hydrochloride Salts of Other Compounds

Donepezil Hydrochloride

Triprolidine Hydrochloride

- Structure : An antihistamine with a pyridine ring and amine group.

- Properties : The hydrochloride salt improves stability and shelf life, enabling formulation in tablets and syrups .

Table 2: Hydrochloride Salts vs. 6-Hydroxyhexanal

| Compound | Functional Groups | Hydrochloride Role | Key Applications |

|---|---|---|---|

| 6-Hydroxyhexanal | Aldehyde, Hydroxyl | Not applicable (non-basic) | Organic synthesis, flavors |

| Donepezil HCl | Amine, Benzyl ring | Enhances solubility/stability | Neurodegenerative therapies |

| Triprolidine HCl | Amine, Pyridine | Improves drug formulation | Allergy relief |

Research Findings and Limitations

- Synthesis Challenges: No evidence confirms the synthesis of 6-hydroxyhexanal hydrochloride. Aldehydes generally require amine or imine groups to form stable hydrochlorides, which 6-hydroxyhexanal lacks .

- Stability Considerations : Hydroxy-aldehydes like 6-hydroxyhexanal may undergo tautomerization or oxidation, limiting their isolation in salt forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.